molecular formula C19H27N7O2 B4442080 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B4442080
M. Wt: 385.5 g/mol
InChI Key: PJEYSVKUWYFICZ-UHFFFAOYSA-N
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Description

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a combination of piperazine, morpholine, and triazine moieties

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O2/c1-27-16-4-2-15(3-5-16)25-8-6-24(7-9-25)14-17-21-18(20)23-19(22-17)26-10-12-28-13-11-26/h2-5H,6-14H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEYSVKUWYFICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCOCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration . The pathways involved often include signal transduction mechanisms and metabolic pathways .

Biological Activity

The compound 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine represents a class of piperazine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C25_{25}H35_{35}N7_7O4_4
  • Molecular Weight : 497.6 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, Mannich bases, which include piperazine derivatives, have shown promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.

Compound Cell Line IC50 (μM) Effect
C692-0655MCF-7< 2Cytotoxic
C692-0655SK-LU-1Not specifiedCytotoxic

2. Antimicrobial Activity

Compounds containing piperazine rings have been reported to possess antibacterial and antifungal properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of vital enzymes.

3. Neuropharmacological Effects

The structural components of the compound suggest potential neuropharmacological activity. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression.

Study on Anticancer Activity

A study published in ChemMedChem evaluated various piperazine derivatives for their inhibitory effects on tyrosinase activity, a key enzyme in melanoma development. The findings revealed that certain derivatives exhibited IC50 values significantly lower than traditional treatments, suggesting enhanced efficacy against melanoma cells .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the piperazine ring and the introduction of substituents like methoxy groups can enhance biological activity. For instance, compounds with electron-donating groups generally show increased potency due to improved interactions with target enzymes or receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

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